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Compound of Interest

Compound Name: Eisenlactat

Cat. No.: B12335291 Get Quote

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der

Arzneimittelentwicklung detaillierte Anleitungen und FAQs zur Optimierung der Eisenlactat-
Konzentration in zellbasierten Assays, um zytotoxische Effekte zu minimieren.

Häufig gestellte Fragen (FAQs)
F1: Was ist die empfohlene Anfangskonzentration für Eisenlactat in Zellkulturexperimenten?

A1: Für die meisten Zelllinien wird ein anfänglicher Konzentrationsbereich von 1–100 µM für

Eisenverbindungen empfohlen.[1] Es ist entscheidend, eine Dosis-Wirkungs-Analyse

durchzuführen, um die optimale, nicht-toxische Konzentration für Ihre spezifische Zelllinie und

experimentellen Bedingungen zu ermitteln.

F2: Welche Form von Eisen ist in der Regel toxischer für Zellen, Eisensalze (Fe²⁺) oder

Eisensalze (Fe³⁺)?

A2: Studien haben gezeigt, dass die zweiwertige Form des Eisens (Fe²⁺), wie sie in Eisen(II)-

lactat vorkommt, tendenziell eine höhere Toxizität für Zellen aufweist als die dreiwertige Form

(Fe³⁺).[1]

F3: Wie soll ich eine Stammlösung von Eisenlactat für Zellkulturexperimente vorbereiten und

lagern?
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A3: Eisen(II)-lactat ist in Wasser löslich.[2][3] Um eine Stammlösung herzustellen, lösen Sie

Eisen(II)-lactat-Pulver in sterilem Wasser in Gewebekulturqualität. Es wird empfohlen, frisch

hergestellte Lösungen für jedes Experiment zu verwenden, um die Oxidation von Fe²⁺ zu Fe³⁺

zu minimieren. Aliquots der Stammlösung können bei -20 °C gelagert werden, um wiederholte

Frier-Tau-Zyklen zu vermeiden.

F4: Kann Eisenlactat mit den Komponenten des Zellkulturmediums interagieren?

A4: Ja, Eisenionen können mit Komponenten im Kulturmedium interagieren, was

möglicherweise zur Bildung von unlöslichen Komplexen führt, insbesondere in

phosphatgepufferten Lösungen. Es ist wichtig, die Medien nach der Zugabe von Eisenlactat
visuell auf Ausfällungen zu überprüfen. Die Löslichkeit von Eisenlactat kann auch durch den

pH-Wert beeinflusst werden, wobei es in leicht sauren bis neutralen Umgebungen eine bessere

Löslichkeit aufweist.[3]

F5: Welche zellulären Signalwege werden durch einen Überschuss an Eisenlactat
beeinflusst?

A5: Ein Überschuss an Eisenlactat kann hauptsächlich zwei Zelltodwege auslösen:

Ferroptose und Apoptose. Ferroptose ist ein eisenabhängiger, nicht-apoptotischer Zelltod, der

durch die Ansammlung von Lipidperoxiden gekennzeichnet ist.[4][5][6] Apoptose kann durch

die durch Eisen katalysierte Erzeugung von reaktiven Sauerstoffspezies (ROS) induziert

werden, die zur Aktivierung von Signalwegen wie dem MAPK-Signalweg führen.[7][8]
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Problem Mögliche Ursache Lösungsvorschlag

Unerwartet hohe Zytotoxizität

bei niedrigen Konzentrationen

Die verwendete Zelllinie ist

besonders empfindlich

gegenüber Eisen.

Führen Sie einen

Titrationsversuch mit einem

breiteren

Konzentrationsbereich durch,

beginnend mit Sub-µM-

Konzentrationen.

Die Eisenlactat-Stammlösung

wurde falsch vorbereitet oder

ist kontaminiert.

Bereiten Sie eine frische

Stammlösung aus einer neuen

Charge von Eisenlactat-Pulver

vor. Stellen Sie die Sterilität

während der Zubereitung

sicher.

Ausfällung im Kulturmedium

nach Zugabe von Eisenlactat

Die Konzentration von

Eisenlactat überschreitet seine

Löslichkeitsgrenze im Medium.

Fügen Sie die Eisenlactat-

Stammlösung tropfenweise

zum vorgewärmten Medium

hinzu, während Sie es

vorsichtig mischen. Erwägen

Sie die Verwendung eines

Mediums ohne Phosphatpuffer,

falls dies mit Ihrem

experimentellen Aufbau

vereinbar ist.

Wechselwirkung mit

Serumproteinen oder anderen

Medienkomponenten.

Reduzieren Sie die

Serumkonzentration, wenn

möglich, oder verwenden Sie

ein serumfreies Medium.

Testen Sie verschiedene

Basalmedienformulierungen.

Inkonsistente oder nicht

reproduzierbare Ergebnisse

Instabilität von Eisen(II)-lactat

in Lösung (Oxidation zu

Eisen(III)-lactat).

Bereiten Sie für jedes

Experiment frische

Verdünnungen aus einer

gefrorenen Stammlösung vor.

Minimieren Sie die Exposition
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der Lösung gegenüber Licht

und Luft.

Variationen in der

Zellaussaatdichte.

Stellen Sie eine gleichmäßige

Zellaussaatdichte in allen

Wells sicher. Verwenden Sie

für die Zellzählung ein

automatisiertes Zellzählgerät,

um die Variabilität zu

verringern.

Interferenz mit Zytotoxizitäts-

Assays (z. B. MTT)

Eisenverbindungen können mit

den Tetrazoliumsalzen, die in

Viabilitäts-Assays wie dem

MTT-Assay verwendet werden,

interferieren.

Führen Sie

Kontrollexperimente ohne

Zellen durch, die nur Medium

und Eisenlactat in den

getesteten Konzentrationen

enthalten, um auf eine direkte

Reduktion des Assay-

Reagenzes zu prüfen.

Bestätigen Sie die Ergebnisse

mit einem komplementären

Assay, wie z. B. dem LDH-

Assay, der die

Membranintegrität misst.[9]

Quantitative Datenzusammenfassung
Tabelle 1: Empfohlene Konzentrationsbereiche für Eisenverbindungen in In-vitro-

Zytotoxizitätsstudien
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Eisenverbindu
ng

Zelllinie
Konzentration
sbereich

Beobachteter
Effekt

Quelle

Eisen(II)-sulfat

(Fe²⁺)

SH-SY5Y

(Neuroblastom)
1 - 100 µM

Dosisabhängige

Abnahme der

Zelllebensfähigk

eit

[1]

Eisen(III)-chlorid

(Fe³⁺)

SH-SY5Y

(Neuroblastom)
1 - 100 µM

Dosisabhängige

Abnahme der

Zelllebensfähigk

eit (weniger

toxisch als Fe²⁺)

[1]

Verschiedene

Eisenverbindung

en

HK-2

(menschliche

Nierenzellen)

0,1 - 0,8 mg/ml

Variierende

Zytotoxizitätsprof

ile

[10]

Detaillierte Versuchsprotokolle
Protokoll 1: Beurteilung der Zytotoxizität von Eisenlactat
mittels MTT-Assay
Dieses Protokoll dient zur Messung der zellulären Stoffwechselaktivität als Indikator für die

Zelllebensfähigkeit.[11]

Materialien:

Eisen(II)-lactat

Zu testende adhärente oder Suspensionszellen

Vollständiges Kulturmedium

96-Well-Platten, Gewebekultur-geeignet

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) Reagenz (5 mg/ml in PBS)

Solubilisierungslösung (z. B. 10 % SDS in 0,01 M HCl oder DMSO)
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Mehrkanalpipette

Mikroplattenleser (ELISA-Reader)

Verfahren:

Zellaussaat: Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000–10.000

Zellen/Well in 100 µl Kulturmedium aus. Inkubieren Sie die Platte über Nacht bei 37 °C in

einer befeuchteten Atmosphäre mit 5 % CO₂, damit die Zellen anhaften können.

Behandlung mit der Verbindung: Bereiten Sie eine Stammlösung von Eisenlactat in sterilem

Wasser vor. Führen Sie serielle Verdünnungen der Eisenlactat-Stammlösung in

vollständigem Kulturmedium durch, um die gewünschten Endkonzentrationen zu erreichen

(z. B. im Bereich von 1 µM bis 200 µM). Entfernen Sie das Medium von den Zellen und

fügen Sie 100 µl des Mediums hinzu, das die verschiedenen Konzentrationen von

Eisenlactat enthält. Schließen Sie eine Vehikelkontrolle (Medium ohne Eisenlactat) und

eine positive Kontrolle für die Zytotoxizität ein.

Inkubation: Inkubieren Sie die Platte für die gewünschte Dauer (z. B. 24, 48 oder 72

Stunden) bei 37 °C und 5 % CO₂.

MTT-Zugabe: Geben Sie nach der Inkubation 10 µl des MTT-Markierungsreagenzes

(Endkonzentration 0,5 mg/ml) in jedes Well.[11]

Inkubation mit MTT: Inkubieren Sie die Mikroplatte für 4 Stunden in einer befeuchteten

Atmosphäre bei 37 °C und 5 % CO₂.[11]

Solubilisierung: Fügen Sie 100 µl der Solubilisierungslösung in jedes Well hinzu. Lassen Sie

die Platte über Nacht im Inkubator stehen, um die vollständige Solubilisierung der violetten

Formazan-Kristalle sicherzustellen.[11]

Messung der Extinktion: Messen Sie die Extinktion der Proben mit einem Mikroplattenleser

bei einer Wellenlänge zwischen 550 und 600 nm.[11] Die Referenzwellenlänge sollte über

650 nm liegen.
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Protokoll 2: Beurteilung der Zytotoxizität von Eisenlactat
mittels LDH-Assay
Dieses Protokoll misst die Freisetzung des zytosolischen Enzyms Laktatdehydrogenase (LDH)

in das Kulturmedium als Indikator für eine Schädigung der Zellmembran.

Materialien:

Zellen und Eisenlactat-Behandlung wie in Protokoll 1 vorbereitet

LDH-Assay-Kit (enthält typischerweise Assay-Puffer, Substratmischung und Stopplösung)

Lyse-Lösung (für positive Kontrolle)

Sterile 96-Well-Platten mit flachem Boden

Mikroplattenleser

Verfahren:

Zellbehandlung: Bereiten Sie die Zellkultur und die Behandlung mit Eisenlactat in einer 96-

Well-Platte wie in Protokoll 1 (Schritte 1-3) beschrieben vor. Richten Sie die folgenden

Kontrollen ein:

Hintergrundkontrolle: Medium ohne Zellen.

Vehikelkontrolle: Zellen, die mit dem Medium (Vehikel) ohne Eisenlactat behandelt

wurden.

Positive Kontrolle (maximale LDH-Freisetzung): Zellen, die mit der Lyse-Lösung des Kits

behandelt wurden.

Entnahme des Überstands: Zentrifugieren Sie die Platte vorsichtig bei 250 x g für 5 Minuten,

um die Zellen zu pelletieren.

Assay-Reaktion: Übertragen Sie 50 µl des Überstands von jedem Well in eine neue 96-Well-

Platte.
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Zugabe des Reaktionsgemischs: Bereiten Sie das LDH-Reaktionsgemisch gemäß den

Anweisungen des Kit-Herstellers vor. Fügen Sie 50 µl des Reaktionsgemischs in jedes Well,

das den Überstand enthält.

Inkubation: Inkubieren Sie die Platte bei Raumtemperatur für 30 Minuten im Dunkeln.

Reaktion stoppen: Fügen Sie 50 µl der Stopplösung in jedes Well.

Messung der Extinktion: Messen Sie die Extinktion bei 490 nm mit einem Mikroplattenleser.

Messen Sie eine Referenzwellenlänge (z. B. 680 nm), um den Hintergrund zu subtrahieren.

Berechnung: Berechnen Sie den Prozentsatz der Zytotoxizität anhand der vom Kit-Hersteller

bereitgestellten Formel, die die Extinktionswerte der behandelten Proben mit denen der

Kontrollen vergleicht.

Visualisierung von Signalwegen
Die folgenden Diagramme veranschaulichen die primären zytotoxischen Signalwege, die durch

einen Überschuss an Eisenlactat induziert werden.
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Abbildung 1: Vereinfachter Signalweg der durch Eisenlactat induzierten Ferroptose.
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Extrazellulärer Raum
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Abbildung 2: Vereinfachter Signalweg der durch Eisenlactat induzierten Apoptose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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